7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992978
InChI: InChI=1S/C9H11N3O/c1-6-5-8-7(10)3-4-9(13-2)12(8)11-6/h3-5H,10H2,1-2H3
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine

CAS No.:

Cat. No.: VC15992978

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-amine
Standard InChI InChI=1S/C9H11N3O/c1-6-5-8-7(10)3-4-9(13-2)12(8)11-6/h3-5H,10H2,1-2H3
Standard InChI Key AVXDXUHKIMZZHT-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=CC=C(C2=C1)N)OC

Introduction

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyridine family. It features a unique bicyclic structure consisting of a fused pyrazole and pyridine ring system with specific substituents: a methoxy group at position 7 and a methyl group at position 2. This compound is of significant interest in medicinal chemistry and material science due to its potential biological activities and structural properties.

Synthesis Methods

The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine typically involves several key steps, often utilizing microwave-assisted synthesis to improve yields and reduce reaction times. Microwave irradiation at elevated temperatures (around 180 °C) has been shown to enhance reaction efficiency significantly, yielding products in high purity and yield (up to 96%).

Biological Activities and Applications

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine is part of a class of compounds known for their diverse pharmacological properties, including anticancer and enzymatic inhibitory activities. The compound's unique structure and substituents make it a candidate for various scientific applications, particularly in drug development. Recent studies indicate that compounds within this class exhibit selective inhibition against certain cancer cell lines, suggesting a targeted mechanism of action.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amineFused pyrazole and pyridine rings with methoxy and methyl groupsPotential anticancer and enzymatic inhibitory activities
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneFused pyrazole and pyrimidine ringsIdentified as a potential antituberculosis lead
3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-AminesPyrazolo[1,5-a]pyrimidine core with phenyl and pyridinylmethyl substituentsPotent inhibitors of mycobacterial ATP synthase

Future Research Directions

Further research is needed to fully explore the potential of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine in drug development and materials science. Its unique chemical properties and biological activity make it an attractive candidate for studying structure-activity relationships and optimizing its pharmacological profiles.

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